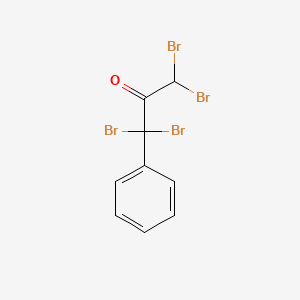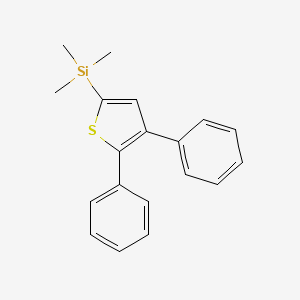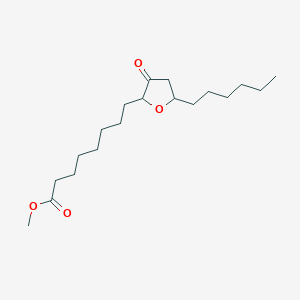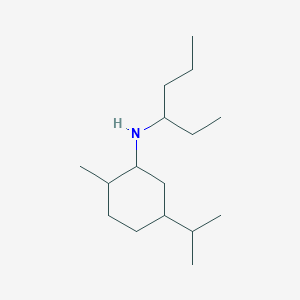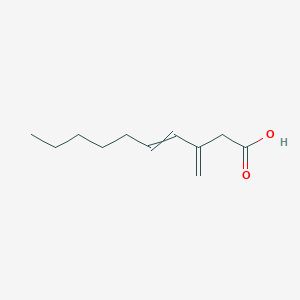![molecular formula C11H20O B14371938 [1-(Ethenyloxy)propan-2-yl]cyclohexane CAS No. 90276-83-8](/img/structure/B14371938.png)
[1-(Ethenyloxy)propan-2-yl]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Ethenyloxy)propan-2-yl]cyclohexane: is an organic compound characterized by a cyclohexane ring substituted with a propan-2-yl group that is further substituted with an ethenyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Ethenyloxy)propan-2-yl]cyclohexane typically involves the following steps:
Formation of the Ethenyloxy Group: This can be achieved by reacting an appropriate alcohol with a vinyl ether under acidic conditions.
Attachment to the Propan-2-yl Group: The ethenyloxy group is then attached to a propan-2-yl group through a substitution reaction.
Cyclohexane Ring Formation: The final step involves the cyclization of the intermediate to form the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and yields. Common industrial practices include:
Catalytic Hydrogenation: To ensure the selective formation of the desired product.
Distillation: For the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[1-(Ethenyloxy)propan-2-yl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyloxy group to an alcohol.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(Ethenyloxy)propan-2-yl]cyclohexane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other polymer-based products.
Mecanismo De Acción
The mechanism by which [1-(Ethenyloxy)propan-2-yl]cyclohexane exerts its effects involves its interaction with specific molecular targets. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and stability. The propan-2-yl group provides steric hindrance, affecting the compound’s overall conformation and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: Known for its use in the synthesis of barbiturates and other pharmaceuticals.
Polynitroaromatic Compounds: Utilized in various synthetic applications.
Uniqueness
What sets [1-(Ethenyloxy)propan-2-yl]cyclohexane apart from similar compounds is its unique combination of functional groups. The presence of both an ethenyloxy and a propan-2-yl group on a cyclohexane ring provides distinct reactivity and stability characteristics, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90276-83-8 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-ethenoxypropan-2-ylcyclohexane |
InChI |
InChI=1S/C11H20O/c1-3-12-9-10(2)11-7-5-4-6-8-11/h3,10-11H,1,4-9H2,2H3 |
Clave InChI |
IEJXGGKRUOURIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC=C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl)[(1-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14371855.png)
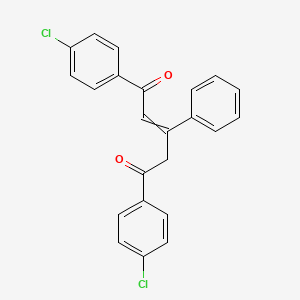
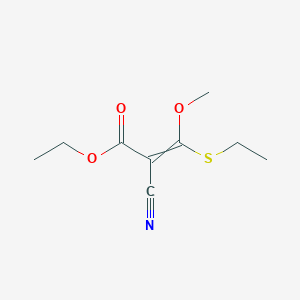
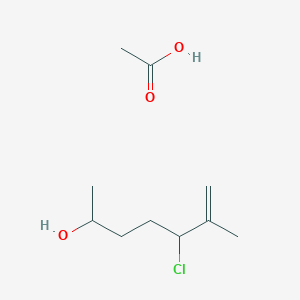
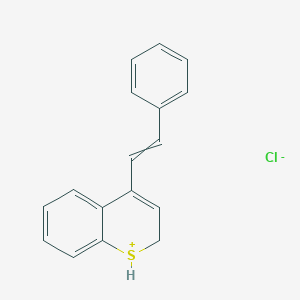
![3,9-Diethoxy-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14371895.png)

![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]-2-methylpropan-2-ol](/img/structure/B14371907.png)
